

Structural Basis of GSK3532795 Binding to HIV-1 Gag: A Technical Guide

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Compound of Interest

Compound Name: GSK3532795

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This technical guide provides an in-depth overview of the structural basis for the binding of **GSK3532795**, a second-generation HIV-1 maturation inhibitor, to the Group-specific antigen (Gag) polyprotein. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows involved in the study of this potent antiviral compound.

Introduction: Targeting HIV-1 Maturation

GSK3532795 is a novel antiretroviral agent that disrupts the late stages of the HIV-1 replication cycle, a process known as maturation. This crucial step involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to the formation of a mature, infectious virion. **GSK3532795** specifically inhibits the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag. This inhibition results in the production of immature, non-infectious virus particles, thus effectively halting the spread of the virus.^{[1][2]}

Mechanism of Action: Stabilization of the Gag Lattice

GSK3532795 exerts its antiviral effect by binding to a specific pocket within the immature Gag lattice.^{[1][2]} This binding site is located at the interface of the C-terminal domain of the CA protein and the N-terminus of the SP1 peptide. The binding of **GSK3532795** is thought to

stabilize the six-helix bundle formed by these Gag domains, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[1][2] This stabilization of the immature lattice effectively traps the virion in a non-infectious state.

Quantitative Data: Antiviral Activity of GSK3532795

While direct binding affinity data (e.g., K_d) for the **GSK3532795**-Gag interaction are not readily available in the public domain, extensive data on its antiviral activity, measured as the half-maximal effective concentration (EC₅₀), have been published. These values provide a quantitative measure of the compound's potency in cell-based assays.

Virus Strain	Gag Mutations	EC ₅₀ (nM)	Fold Change vs. Wild-Type	Reference
Wild-Type (NL4-3)	-	3.9 ± 3.4	1.0	[1]
Subtype B Isolate	Various	21 (median)	-	[3]
A364V Mutant	A364V	> 250	> 64	[1]
V362I Mutant	V362I, A118T, V218M, T332S	> 250	> 64	[1]

Note: The EC₅₀ values represent the concentration of **GSK3532795** required to inhibit HIV-1 replication by 50% in cell culture. Higher EC₅₀ values indicate reduced susceptibility to the inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between **GSK3532795** and HIV-1 Gag.

Multi-Cycle Antiviral Assay

This assay is used to determine the EC₅₀ of **GSK3532795** against different HIV-1 strains.

- **Cell Culture:** MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
- **Virus Stocks:** Viral stocks of wild-type and mutant HIV-1 are generated by transfection of proviral DNA into HEK293T cells. The virus-containing supernatant is harvested and titered.
- **Assay Setup:** MT-2 cells are seeded in 96-well plates and infected with a predetermined amount of virus in the presence of serial dilutions of **GSK3532795**.
- **Incubation:** The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.
- **Readout:** Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric or radiometric assay.
- **Data Analysis:** The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Resistance Selection

This method is employed to identify mutations in Gag that confer resistance to **GSK3532795**.

- **Initial Infection:** MT-2 cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI) in the presence of a starting concentration of **GSK3532795** (typically at or near the EC₅₀).
- **Serial Passage:** The culture is monitored for signs of viral replication. Once viral breakthrough is observed, the cell-free supernatant is used to infect fresh MT-2 cells in the presence of an increased concentration of **GSK3532795**.
- **Dose Escalation:** This process of serial passage and dose escalation is repeated for multiple rounds.
- **Genotypic Analysis:** When significant resistance is observed (a substantial increase in the EC₅₀), the proviral DNA from the infected cells is extracted, and the Gag gene is sequenced to identify mutations.

- **Phenotypic Confirmation:** The identified mutations are introduced into a wild-type proviral clone by site-directed mutagenesis, and the antiviral susceptibility of the resulting mutant viruses is determined to confirm their resistance to **GSK3532795**.

Representative Cryo-Electron Microscopy (Cryo-EM) Protocol for Gag-Inhibitor Complex

While a specific protocol for the **GSK3532795**-Gag complex has not been published, the following representative protocol is based on established methods for similar structures.

- **Sample Preparation:** Purified, assembly-competent HIV-1 Gag protein is incubated with a molar excess of **GSK3532795** to ensure saturation of the binding sites.
- **Vitrification:** A small volume (3-4 μ L) of the Gag-**GSK3532795** complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.
- **Data Collection:** The vitrified grids are loaded into a transmission electron microscope equipped with a cryo-stage. A large dataset of images is collected automatically at various tilt angles.
- **Image Processing:** The collected images are processed to correct for motion and to enhance the signal-to-noise ratio. Individual particle images are picked and classified into different views.
- **3D Reconstruction:** The classified particle images are used to generate a three-dimensional reconstruction of the Gag-**GSK3532795** complex.
- **Model Building and Refinement:** An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.

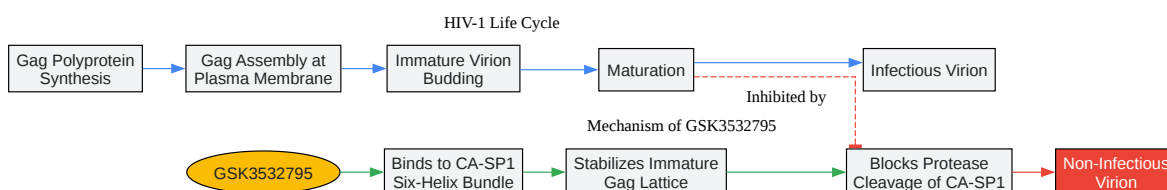
Representative Biophysical Binding Assay Protocols

- **Chip Preparation:** A sensor chip (e.g., CM5) is activated, and a purified, assembly-incompetent form of HIV-1 Gag (to prevent aggregation on the chip surface) is immobilized via amine coupling.

- **Binding Analysis:** A series of concentrations of **GSK3532795** in a suitable running buffer are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
- **Data Analysis:** The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_d).
- **Sample Preparation:** Purified, assembly-competent Gag protein is placed in the sample cell of the calorimeter, and a concentrated solution of **GSK3532795** is loaded into the injection syringe.
- **Titration:** A series of small injections of the **GSK3532795** solution are made into the Gag solution. The heat change associated with each injection is measured.
- **Data Analysis:** The integrated heat changes are plotted against the molar ratio of **GSK3532795** to Gag. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_a , the inverse of K_d), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

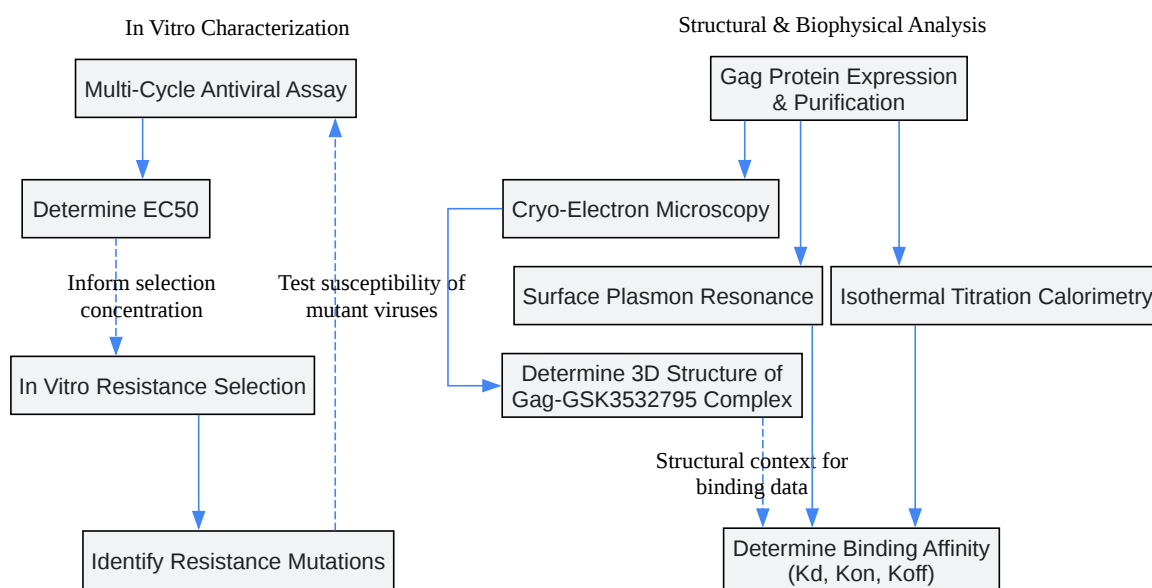
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural basis of **GSK3532795** binding to Gag.



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Caption: HIV-1 Maturation Pathway and Inhibition by **GSK3532795**.



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